Vinylbenzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

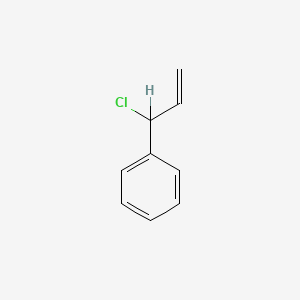

1-chloroprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOQBILGNEPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30030-25-2, 57458-41-0 | |

| Record name | (chloromethyl)vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vinylbenzyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and experimental protocols related to vinylbenzyl chloride (VBC). This document is intended for researchers, scientists, and professionals in drug development who utilize VBC as a versatile chemical intermediate and monomer.

Core Properties of this compound

This compound, a bifunctional organic compound, is a colorless to pale yellow liquid. It possesses both a vinyl group and a benzylic chloride, making it a valuable monomer in polymer chemistry and a reactive intermediate in organic synthesis.[1] It is typically a mixture of 3- and 4-isomers.[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl | [2] |

| Molecular Weight | 152.62 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 229 °C | [1] |

| Density | 1.083 g/cm³ | [1] |

| Flash Point | 104 °C | [3] |

| Refractive Index | 1.572 | [3] |

| Solubility | Insoluble in water; Soluble in many organic solvents. |

Spectral Data

| Spectral Data Type | Key Features | Reference |

| Infrared (IR) Spectrum | Characteristic peaks for para-substituted benzene (B151609) ring (1603 cm⁻¹ and 1490 cm⁻¹), C-CH₂ wag (1263 cm⁻¹), and monoalkyl vinyl =CH₂ wag (906 cm⁻¹). | |

| ¹³C NMR Spectrum | Provides detailed information on the carbon framework of the molecule. |

Safety and Handling

This compound is a hazardous substance and requires careful handling. The following table outlines its key safety information.

| Hazard Category | GHS Hazard Statement | Precautionary Statement | Reference |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | [2] |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | P280: Wear protective gloves/protective clothing. | [2] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Skin Sensitization | H317: May cause an allergic skin reaction | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |

Synthesis of this compound

Several synthetic routes are employed for the production of this compound, with the most common being the chlorination of vinyltoluene and the chloromethylation of styrene (B11656) derivatives.[1][3]

Chlorination of Vinyltoluene

A prevalent industrial method for synthesizing this compound is the chlorination of vinyltoluene.[1][3] This process typically involves the radical chlorination of the methyl group of vinyltoluene. Commercial vinyltoluene is often a mixture of meta- and para-isomers, which results in a corresponding mixture of this compound isomers.[1]

Gas-Phase Chlorination of p-Methylstyrene

An alternative approach involves the gas-phase chlorination of p-methylstyrene.[4] This method can offer high efficiency and is suitable for continuous production.

Synthesis from 4-Vinylbenzyl Alcohol

This compound can also be synthesized from 4-vinylbenzyl alcohol through a chlorination reaction.[5] This method involves the substitution of the hydroxyl group with a chlorine atom using a suitable chlorinating agent.[5]

Synthesis from p-Chloromethyl-α-bromoethylbenzene

A laboratory-scale synthesis can be achieved starting from p-chloromethyl-α-bromoethylbenzene via a dehydrohalogenation reaction.[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Synthesis of p-Chloromethylstyrene from p-Chloromethyl-α-bromoethylbenzene[2]

Materials:

-

p-Chloromethyl-α-bromoethylbenzene (23.4 g)

-

Toluene (B28343) (92 g)

-

Potassium hydroxide (B78521) (11.2 g)

-

18-crown-6 (B118740) (2 g)

-

Water (100 g)

Procedure:

-

In a 500 ml four-necked flask, dissolve 23.4 g of p-chloromethyl-α-bromoethylbenzene in 92 g of toluene with stirring until the solution is clear.

-

Add 11.2 g of potassium hydroxide and 2 g of 18-crown-6 to the flask.

-

Heat the reaction mixture to 40°C and maintain for 4 hours.

-

After the reaction is complete, cool the mixture and add 100 g of water. Stir to dissolve the salts and then allow the layers to separate.

-

Separate the upper organic layer.

-

Remove the toluene by distillation.

-

Distill the remaining residue to obtain p-chloromethylstyrene. The reported yield is 95% (14.5 g).[2]

Protocol 2: Gas-Phase Chlorination of p-Methylstyrene[4]

Reaction Conditions:

-

Reactant: p-Methylstyrene

-

Chlorinating Agent: Chlorine gas

-

Solvent: Carbon tetrachloride

-

Inhibitor: Hydroquinone (B1673460)

-

Protective Gas: Nitrogen

-

Reactor: Tubular reactor (length-to-diameter ratio: 40:3 to 25:1)

-

Internal Heating: UV lamp

-

Flow rate of p-methylstyrene: 0.035-0.092 mol/min

-

Molar ratio of p-methylstyrene to chlorine gas: 10:3 to 10:9.5

-

Reaction Temperature: 180-220°C

Procedure:

-

Set up a gas-phase reaction system with a tubular reactor equipped with a UV lamp for internal heating.

-

Introduce a continuous flow of p-methylstyrene, chlorine gas, and nitrogen gas into the reactor at the specified flow rates and molar ratios. Carbon tetrachloride is used as the solvent and hydroquinone as a polymerization inhibitor.[4]

-

Maintain the reaction temperature between 180-220°C. Lower temperatures may lead to an increase in substitution chlorinated by-products.[4]

-

The product stream exiting the reactor is then subjected to purification steps, typically involving condensation and distillation, to isolate the this compound.

Protocol 3: Synthesis from 4-Vinylbenzyl Alcohol[5]

General Procedure:

-

The synthesis starts with 4-vinylbenzyl alcohol as the base compound.[5]

-

A suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is used to replace the hydroxyl group with a chlorine atom.[5]

-

The reaction is typically carried out at moderate temperatures in a solvent like dichloromethane (B109758) to facilitate the reaction and control the reaction rate.[5]

-

After the reaction is complete, the crude this compound is purified. Common purification methods include distillation or recrystallization to remove unreacted starting materials and by-products.[5]

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthesis pathways for this compound.

Caption: Radical Chlorination of Vinyltoluene to this compound.

References

A Comparative Analysis of the Reactivity of 3-Vinylbenzyl Chloride and 4-Vinylbenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylbenzyl chloride (VBC), a bifunctional molecule featuring both a reactive vinyl group and a benzylic chloride, is a critical building block in the synthesis of a wide array of polymers and fine chemicals. Commercially available as a mixture of its 3- and 4-isomers, the distinct placement of the vinyl group relative to the chloromethyl moiety significantly influences the electronic properties and, consequently, the reactivity of each isomer. This technical guide provides a comprehensive comparative analysis of the reactivity of 3-vinylbenzyl chloride and 4-vinylbenzyl chloride, offering valuable insights for researchers and professionals in polymer chemistry, materials science, and drug development.

This document delves into the theoretical underpinnings of their reactivity differences, supported by available quantitative data, and provides detailed experimental protocols for the evaluation of their chemical behavior.

Theoretical Framework: Electronic Effects of the Vinyl Substituent

The reactivity of the benzylic chloride in nucleophilic substitution reactions is highly sensitive to the electronic effects of substituents on the aromatic ring. The Hammett equation provides a quantitative means to assess these effects. The vinyl group's influence is twofold: it exerts a weak electron-withdrawing inductive effect (-I) and a more significant resonance effect (either +M or -M, depending on the reaction).

The position of the vinyl group, whether meta or para to the benzylic chloride, dictates the nature of its resonance interaction.

-

4-Vinylbenzyl Chloride (para-isomer): The vinyl group is in direct conjugation with the benzylic carbon. In reactions proceeding through a carbocation intermediate (SN1 mechanism), the vinyl group can donate electron density via resonance, thereby stabilizing the positive charge. This electron-donating character is reflected in its negative Hammett σp value.

-

3-Vinylbenzyl Chloride (meta-isomer): The vinyl group is not in direct conjugation with the benzylic carbon. Therefore, its resonance effect on the reaction center is negligible. Its influence is primarily through its weak electron-withdrawing inductive effect, as indicated by its positive Hammett σm value.

This fundamental difference in electronic influence leads to the prediction that 4-vinylbenzyl chloride will be more reactive in SN1-type nucleophilic substitution reactions due to the enhanced stabilization of the benzylic carbocation intermediate. Conversely, in SN2 reactions, the electron-withdrawing nature of the vinyl group in the meta position might slightly enhance the electrophilicity of the benzylic carbon, though steric factors are generally more dominant in such reactions.

Similarly, in free-radical polymerization, the electronic nature of the vinyl group can influence the reactivity of the monomer. The resonance stabilization of the propagating radical is a key factor.

Quantitative Data Summary

Hammett Substituent Constants

The Hammett equation, log(k/k0) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to a reference rate constant (k0) through the substituent constant (σ) and the reaction constant (ρ).

| Substituent | Position | Hammett Constant (σ) |

| Vinyl (-CH=CH₂) | meta (m) | +0.08 |

| Vinyl (-CH=CH₂) | para (p) | -0.08 |

The positive σm value for the vinyl group indicates its electron-withdrawing nature at the meta position, while the negative σp value signifies its electron-donating character through resonance at the para position.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the electronic environment of the atoms within a molecule.

| Isomer | 1H NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) |

| 4-Vinylbenzyl chloride | 7.41-7.26 (m, 4H, Ar-H), 6.71 (dd, 1H, -CH=), 5.79 (d, 1H, =CH₂), 5.30 (d, 1H, =CH₂), 4.58 (s, 2H, -CH₂Cl) | 137.5, 136.7, 128.9, 126.5, 114.3, 46.2 |

| 3-Vinylbenzyl chloride | (Data typically available for mixtures) | (Data typically available for mixtures) |

Note: Specific shifts for the pure 3-isomer are less commonly reported as it is often supplied as a mixture with the 4-isomer.

Reactivity Comparison

Nucleophilic Substitution at the Benzylic Carbon

The primary mode of reaction for the chloromethyl group is nucleophilic substitution. The mechanism, SN1 or SN2, is influenced by the substrate, nucleophile, solvent, and leaving group. For benzylic halides, both pathways are possible.

Logical Relationship for SN1 Reactivity:

Caption: Predicted SN1 reactivity based on carbocation stability.

Based on the electronic effects, 4-vinylbenzyl chloride is expected to undergo SN1 reactions at a faster rate than 3-vinylbenzyl chloride . The electron-donating resonance effect of the para-vinyl group stabilizes the developing positive charge in the transition state, lowering the activation energy.

Free-Radical Polymerization of the Vinyl Group

Both isomers can undergo free-radical polymerization through their vinyl groups to form polythis compound). The rate of polymerization is dependent on the reactivity of the monomer and the stability of the propagating radical.

The para-vinyl group in 4-vinylbenzyl chloride allows for better resonance stabilization of the resulting benzylic radical compared to the meta-isomer. This increased stability of the propagating radical generally leads to a higher polymerization rate for 4-vinylbenzyl chloride .

Copolymerization:

In copolymerization, reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain to add a monomer of the same type versus the other monomer. While data for the 3-isomer is scarce, the reactivity ratios for the copolymerization of styrene (B11656) (M₁) and 4-vinylbenzyl chloride (M₂) have been reported. These values are crucial for predicting the composition and structure of the resulting copolymer.

Experimental Protocols

Solvolysis Kinetics of this compound Isomers

This protocol outlines a general method for comparing the solvolysis rates of 3- and 4-vinylbenzyl chloride.

Workflow for Solvolysis Kinetics:

An In-depth Technical Guide to Vinylbenzyl Chloride: Properties, Safety, and Applications in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylbenzyl chloride (VBC), a bifunctional organic compound, is a pivotal monomer in the synthesis of a wide range of functional polymers. Its unique structure, featuring both a polymerizable vinyl group and a reactive benzylic chloride, allows for the creation of polymers with tailored properties for diverse applications, including in the biomedical and pharmaceutical fields. This guide provides a comprehensive overview of the chemical properties, safety data, and significant applications of this compound, with a focus on its role in the development of advanced materials for drug delivery and biomedical devices.

Chemical Identification and Properties

This compound is commercially available primarily as the 4-vinylbenzyl chloride isomer. A mixture of isomers also exists.

| Identifier | Value | Reference |

| Chemical Name | 4-Vinylbenzyl chloride | [1][2] |

| Synonyms | 4-(Chloromethyl)styrene, 1-(Chloromethyl)-4-ethenylbenzene | [1][3] |

| CAS Number | 1592-20-7 (for 4-isomer) | [1][3][4] |

| 30030-25-2 (for isomer mixture) | ||

| Molecular Formula | C₉H₉Cl | [2] |

| Molecular Weight | 152.62 g/mol | [2] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 229 °C | [2] |

| Density | 1.083 g/mL at 25 °C | [2] |

| Flash Point | 104 °C | |

| Refractive Index | n20/D 1.572 | |

| Storage Temperature | 2-8°C, under inert gas, protected from light |

Safety Data Sheet

This compound is a reactive and hazardous chemical that requires careful handling. The following table summarizes its key safety information.

| Hazard Class | Description | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin or if inhaled.[6] | GHS06 | H302, H311, H331 | P261, P270, P280, P301+P312, P302+P352, P304+P340 |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[7] | GHS05 | H314 | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |

| Sensitization | May cause an allergic skin reaction.[7] | GHS07 | H317 | P261, P272, P280, P302+P352, P333+P313 |

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[6] | GHS09 | H410 | P273, P391 |

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Applications in Polymer Synthesis for Drug Development

The dual functionality of this compound makes it an invaluable monomer for creating functional polymers for biomedical applications.[5][6] The vinyl group allows for polymerization, while the chloromethyl group provides a site for a wide range of post-polymerization modifications.[8]

Key Applications:

-

Drug Delivery Systems: VBC-derived polymers can be functionalized to create micelles, nanoparticles, and hydrogels for controlled and targeted drug release.[4][5]

-

Biomaterials and Medical Devices: Polymers containing VBC can be used to coat medical devices to improve biocompatibility or to introduce antimicrobial properties.[5]

-

Ion-Exchange Resins: Poly(this compound) is a precursor to ion-exchange resins used in purification processes in the pharmaceutical industry.[4]

-

Surface Functionalization for Cell Culture: Surfaces can be modified with VBC-containing polymers to control cell adhesion and proliferation.

Experimental Protocols: Polymerization of this compound

A common method for polymerizing VBC is through free radical polymerization. Below is a generalized protocol.

Materials:

-

4-Vinylbenzyl chloride (monomer)

-

Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene, xylene, or tetrahydrofuran (B95107) (THF) (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

A solution of 4-vinylbenzyl chloride in the chosen solvent is prepared in a reaction flask.

-

The initiator (e.g., AIBN) is added to the solution.

-

The mixture is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.

-

The reaction is heated to a specific temperature (e.g., 60-80 °C) and stirred for a set period (e.g., 12-48 hours).[7]

-

After the reaction, the polymer is precipitated by pouring the solution into a non-solvent like methanol.

-

The precipitated polymer, poly(this compound), is then filtered, washed, and dried under vacuum.[7]

The resulting poly(this compound) can then be further modified. For instance, quaternization with amines can be performed to introduce antimicrobial properties.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and functionalization of poly(this compound).

Caption: Experimental Workflow for Poly(this compound) Synthesis and Functionalization.

Signaling Pathways

Direct activation or inhibition of specific biological signaling pathways by this compound itself has not been established in the scientific literature. Its role in a biological context is primarily as a constituent of larger polymer structures. These polymers, when used in applications like drug delivery, can influence cellular behavior and pathways indirectly by controlling the local concentration of a therapeutic agent or by modulating cell-surface interactions. However, VBC as a monomer is not considered a signaling molecule.

Conclusion

This compound is a versatile and highly reactive monomer with significant applications in the synthesis of functional polymers for the biomedical and pharmaceutical industries. Its ability to undergo both polymerization and post-polymerization modification allows for the creation of materials with a wide range of properties, making it a valuable tool for researchers and drug development professionals. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. The continued exploration of VBC-based polymers holds great promise for the development of new and improved drug delivery systems, medical devices, and other advanced biomaterials.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Vinylbenzyl chloride - Wikipedia [en.wikipedia.org]

- 3. p-Vinylbenzyl chloride | C9H9Cl | CID 74126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 5. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. scispace.com [scispace.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Vinylbenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vinylbenzyl chloride (VBC) in various organic solvents. Due to the reactive nature of VBC, this document emphasizes safe handling procedures and provides a framework for solubility determination methodologies.

Executive Summary

This compound, a bifunctional molecule featuring both a vinyl group and a benzylic chloride, is a crucial monomer in the synthesis of various polymers and a versatile reagent in organic synthesis. Its solubility is a critical parameter for its application in polymerization reactions, purification processes, and as a reactant in homogenous reaction media. This guide summarizes the known qualitative solubility of VBC, outlines safety and handling protocols, and presents a general experimental workflow for solubility determination.

Physicochemical Properties of this compound

This compound is commercially available as a mixture of 3- and 4-isomers or as the purified 4-isomer. It is a colorless to pale yellow liquid with a pungent odor.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₉H₉Cl | [2] |

| Molecular Weight | 152.62 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 229 °C | [2] |

| Density | 1.083 g/mL at 25 °C | |

| Flash Point | 104 °C | [2] |

| Vapor Pressure | 1 mmHg at 56.1 °C | [3] |

Solubility of this compound

Qualitative Solubility

This compound is generally considered to be soluble in many common organic solvents and insoluble in water.[1][4] Table 2 provides a summary of its qualitative solubility. It is important to note that one source presents conflicting information, stating it is soluble in water and not in organic solvents; however, this is likely an error given the compound's chemical structure and information from other sources.[2]

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | References |

| Water | Practically insoluble | [5] |

| Ethanol (B145695) | Soluble | [4] |

| Acetone (B3395972) | Soluble | [4] |

The solubility of the corresponding polymer, poly(this compound), is well-documented and can provide some indication of the monomer's affinity for certain solvents. Poly(this compound) is soluble in dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), toluene, and chloroform, and it precipitates from methanol, ethanol, water, and hexanes.[6][7]

Experimental Protocol for Solubility Determination (General Workflow)

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general methodology can be outlined. This workflow is based on standard laboratory procedures for solubility assessment of a liquid solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (stabilized)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector

-

Syringe filters (chemically compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a known volume of the selected organic solvent in a sealed container.

-

Equilibrate the mixture at a constant temperature using a thermostatically controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solution to stand undisturbed for a period to allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved droplets are collected.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any suspended micro-droplets.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General experimental workflow for determining the solubility of this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and requires strict safety precautions during handling and storage.

Hazard Identification

-

Toxicity: Harmful if swallowed and toxic in contact with skin.[3][8]

-

Irritation: Lachrymator; irritating to the respiratory system.[3]

Handling Recommendations

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid inhalation of vapor or mist.[3]

-

Wash hands thoroughly after handling.[9]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[3]

-

Recommended storage temperature is 2-8 °C.[3]

-

Keep the container tightly closed and sealed.[10]

-

Store under an inert atmosphere (e.g., nitrogen) as the product is air and light sensitive.[1][3]

-

This compound is typically supplied with a stabilizer, such as 4-tert-butylcatechol, to inhibit polymerization.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents, based on currently available information. While quantitative data is limited, the qualitative assessment indicates good solubility in common organic solvents like ethanol and acetone and practical insolubility in water. The provided general experimental workflow can be adapted for precise solubility determination in a laboratory setting. Due to the hazardous nature of this compound, strict adherence to the outlined safety and handling protocols is imperative for all personnel working with this compound. Further research to quantify the solubility of this compound in a broader range of solvents would be beneficial for its various applications in research and industry.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Vinylbenzyl chloride | 1592-20-7 | FV03929 | Biosynth [biosynth.com]

- 3. utsi.edu [utsi.edu]

- 4. Page loading... [guidechem.com]

- 5. This compound [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. polymersource.ca [polymersource.ca]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. agilent.com [agilent.com]

A Technical Guide to the Spectroscopic Analysis of Vinylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analysis of vinylbenzyl chloride (VBC) using two of the most powerful spectroscopic techniques in chemical analysis: Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document offers detailed experimental protocols, data interpretation, and visual aids to facilitate a thorough understanding of the spectroscopic characteristics of this important chemical intermediate.

Introduction to this compound

This compound is a bifunctional molecule containing both a vinyl group and a benzylic chloride. This unique structure makes it a valuable monomer for the synthesis of a wide range of functional polymers and resins with applications in areas such as ion-exchange membranes, adhesives, and coatings. The commercial product is typically a mixture of the 3- and 4-isomers. Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and structural elucidation of VBC and its derivatives.

¹H NMR Spectroscopic Analysis

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for structural confirmation and purity assessment.

Expected ¹H NMR Spectrum of 4-Vinylbenzyl Chloride

The ¹H NMR spectrum of 4-vinylbenzyl chloride exhibits distinct signals corresponding to the vinyl, aromatic, and benzylic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for 4-Vinylbenzyl Chloride in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Cl | ~4.57 | Singlet (s) | 2H |

| =CH₂ (cis) | ~5.35 | Doublet (d) | 1H |

| =CH₂ (trans) | ~5.80 | Doublet (d) | 1H |

| -CH= | ~6.70 | Doublet of Doublets (dd) | 1H |

| Aromatic | ~7.30 - 7.45 | Multiplet (m) | 4H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Interpretation of the ¹H NMR Spectrum

The signals in the ¹H NMR spectrum can be assigned as follows:

-

Benzylic Protons (-CH₂Cl): A singlet around 4.57 ppm, integrating to two protons, is characteristic of the methylene (B1212753) protons adjacent to the chlorine atom.

-

Vinyl Protons (-CH=CH₂): This system gives rise to three distinct signals:

-

A doublet of doublets around 6.70 ppm for the proton on the carbon attached to the aromatic ring.

-

Two doublets, one around 5.80 ppm and another around 5.35 ppm, for the terminal vinyl protons. The difference in their chemical shifts is due to their different magnetic environments (trans and cis to the aromatic ring, respectively).

-

-

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as a multiplet in the range of 7.30-7.45 ppm, integrating to four protons. For the 4-isomer, this may appear as two distinct doublets.

Diagram of ¹H NMR Signal Assignments

Caption: Correlation of protons in 4-vinylbenzyl chloride to their respective ¹H NMR signals.

FTIR Spectroscopic Analysis

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its aromatic, vinyl, and chloromethyl groups.

Characteristic FTIR Absorption Bands

Table 2: Key FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3085 | Medium | =C-H stretch (vinyl) |

| ~3010 | Medium | =C-H stretch (aromatic) |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1603, 1490 | Medium-Strong | C=C stretch (aromatic ring)[1] |

| ~1263 | Strong | CH₂ wag (benzylic C-Cl)[1] |

| ~990, 910 | Strong | =C-H bend (vinyl out-of-plane) |

| ~830 | Strong | C-H bend (para-disubstituted ring) |

Interpretation of the FTIR Spectrum

The key features of the FTIR spectrum of VBC include:

-

C-H Stretching Vibrations: Bands above 3000 cm⁻¹ are indicative of C-H stretching vibrations in both the vinyl and aromatic moieties.

-

C=C Stretching Vibrations: The presence of the vinyl group is confirmed by an absorption band around 1630 cm⁻¹. The aromatic ring gives rise to characteristic absorptions at approximately 1603 cm⁻¹ and 1490 cm⁻¹.[1]

-

Benzylic C-Cl Vibration: A strong and characteristic band at around 1263 cm⁻¹ is attributed to the wagging vibration of the CH₂ group attached to the chlorine atom.[1]

-

Out-of-Plane Bending: Strong bands in the fingerprint region, particularly around 990, 910, and 830 cm⁻¹, correspond to the out-of-plane C-H bending vibrations of the vinyl group and the substituted aromatic ring.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H NMR and FTIR spectra of this compound.

¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[2]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final volume in the tube should be about 4-5 cm in height.[3]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks. This can be done manually or automatically.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples with minimal preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and, if necessary, perform a library search for compound identification.

-

Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the ¹H NMR and FTIR analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the ¹H NMR and FTIR analysis of this compound. By following the detailed protocols and utilizing the provided data for interpretation, researchers, scientists, and drug development professionals can confidently characterize this important monomer, ensuring its quality and suitability for their specific applications. The combination of these two powerful spectroscopic techniques allows for unambiguous structural confirmation and the identification of key functional groups, which are essential for both research and industrial purposes.

References

A Technical Guide to the Isomers of Vinylbenzyl Chloride and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylbenzyl chloride (VBC), also known as (chloromethyl)styrene, is a bifunctional organic compound of significant interest in polymer chemistry, materials science, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its ability to undergo polymerization via the vinyl group and nucleophilic substitution at the benzylic chloride moiety makes it a versatile building block for a wide range of applications, including the production of ion-exchange resins, adhesives, and coatings.[1][2]

VBC exists as three positional isomers: ortho (2-vinylbenzyl chloride), meta (3-vinylbenzyl chloride), and para (4-vinylbenzyl chloride). The position of the vinyl group relative to the chloromethyl group on the benzene (B151609) ring significantly influences the molecule's reactivity and the properties of the resulting polymers. Commercial VBC is often supplied as a mixture of meta and para isomers, or as the purified para isomer.[2] The ortho isomer is less common commercially.

Accurate characterization of these isomers is crucial for controlling reaction outcomes and tailoring the properties of the final products. This technical guide provides an in-depth overview of the key characterization techniques for distinguishing and quantifying the isomers of this compound, including detailed experimental protocols and a comparative summary of their spectral data.

Chemical Structures and Properties

The chemical structures of the three VBC isomers are presented below. While they share the same molecular formula (C₉H₉Cl) and molecular weight (152.62 g/mol ), their physical properties, such as boiling point and density, can vary slightly due to the different substitution patterns on the aromatic ring.

Caption: Chemical structures of ortho-, meta-, and para-vinylbenzyl chloride.Characterization Techniques

A combination of spectroscopic and chromatographic methods is typically employed for the comprehensive characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of VBC isomers. Both ¹H and ¹³C NMR provide distinct spectra for each isomer due to the different chemical environments of the protons and carbon atoms.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Isomers in CDCl₃

| Proton | ortho-VBC (Predicted) | meta-VBC[1] | para-VBC[3][4] |

| -CH₂Cl | ~4.65 | 4.58 | 4.57 |

| =CH₂ (trans) | ~5.70 | 5.76 | 5.75 |

| =CH₂ (cis) | ~5.30 | 5.25 | 5.28 |

| -CH= | ~7.00 | 6.70 | 6.72 |

| Aromatic H | ~7.20-7.60 | 7.20-7.40 | 7.30-7.45 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Isomers in CDCl₃

| Carbon | ortho-VBC (Predicted) | meta-VBC[1] | para-VBC[3][5] |

| -CH₂Cl | ~44.0 | 46.2 | 46.3 |

| =CH₂ | ~116.0 | 114.0 | 114.2 |

| -CH= | ~136.0 | 136.8 | 136.5 |

| Aromatic C-Cl | ~135.0 | 138.5 | 137.7 |

| Aromatic C-vinyl | ~137.0 | 137.7 | 136.8 |

| Other Aromatic C | ~126.0-130.0 | 125.4-128.5 | 126.4-128.8 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the VBC isomers. The out-of-plane C-H bending vibrations of the aromatic ring are particularly diagnostic for distinguishing between the ortho, meta, and para isomers.

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) of this compound Isomers

| Functional Group | Vibration Mode | ortho-VBC | meta-VBC | para-VBC[6] |

| C-H (vinyl) | =C-H stretch | ~3090 | ~3090 | 3090 |

| C-H (aromatic) | C-H stretch | ~3010 | ~3010 | 3010 |

| C=C (vinyl) | C=C stretch | ~1630 | ~1630 | 1630 |

| C=C (aromatic) | C=C stretch | ~1600, 1480 | ~1600, 1480 | 1603, 1490 |

| CH₂Cl | C-H wag | ~1265 | ~1265 | 1263 |

| C-H (aromatic) | Out-of-plane bend | ~750 | ~780, 880 | ~830 |

| C-Cl | C-Cl stretch | ~700 | ~700 | ~700 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing aqueous samples. The substitution pattern on the benzene ring also gives rise to distinct Raman spectra for the VBC isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying the components of a VBC isomer mixture. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about their molecular weight and fragmentation patterns.

Table 4: GC-MS Parameters for the Analysis of this compound Isomers

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injection Temperature | 250 °C |

| Split Ratio | 20:1 |

| Oven Temperature Program | 50 °C, ramp to 120 °C at 15 °C/min, then to 300 °C at 30 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ions (SIM) | m/z 91, 117, 152 |

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the separation and quantification of VBC isomers, particularly for non-volatile derivatives or in situations where thermal degradation is a concern. A reversed-phase method is typically employed.

Table 5: HPLC Parameters for the Analysis of Benzyl Chloride (Adaptable for VBC Isomers)

| Parameter | Value |

| Column | C18 (e.g., Waters XBridge C18, 250 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 2 - 20 µL |

Experimental Protocols

Sample Preparation for NMR Analysis

-

Dissolve approximately 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Caption: Workflow for NMR sample preparation and analysis.

GC-MS Analysis Protocol

-

Prepare a stock solution of the VBC isomer mixture in a suitable solvent such as dichloromethane (B109758) or toluene.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set up the GC-MS instrument with the parameters outlined in Table 4.

-

Inject the standards and the sample into the GC-MS system.

-

Identify the isomers based on their retention times and mass spectra.

-

Quantify the isomers by constructing a calibration curve from the peak areas of the standards.

Caption: Workflow for GC-MS analysis of VBC isomers.

Synthesis and Purification

The synthesis of this compound isomers typically involves the chlorination of the corresponding vinyltoluene isomer.[2] For instance, 4-vinylbenzyl chloride can be synthesized via the gas-phase chlorination of p-methylstyrene.[7] Purification of the isomers can be achieved through distillation under reduced pressure.[8] It is important to note that VBC is prone to polymerization and is often stabilized with inhibitors such as tert-butylcatechol.

Conclusion

The effective characterization of this compound isomers is essential for their successful application in research and industry. This guide has provided a comprehensive overview of the key analytical techniques, including NMR, FTIR, Raman, GC-MS, and HPLC, for the identification and quantification of ortho-, meta-, and para-vinylbenzyl chloride. The detailed experimental protocols and comparative data tables serve as a valuable resource for scientists and professionals working with this versatile class of monomers. By employing these characterization methods, researchers can ensure the purity of their starting materials and gain a deeper understanding of the structure-property relationships in their VBC-derived products.

References

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. nbinno.com [nbinno.com]

- 3. p-Vinylbenzyl chloride | C9H9Cl | CID 74126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Bifunctional Reactivity of 4-Vinylbenzyl Chloride (VBC)

Abstract

4-Vinylbenzyl chloride (VBC) is a commercially significant bifunctional monomer prized for its unique molecular architecture.[1] It incorporates two distinct and orthogonally reactive functional groups: a vinyl group amenable to polymerization and a benzyl (B1604629) chloride group susceptible to nucleophilic substitution.[1][2] This dual reactivity allows for the synthesis of a diverse array of functional polymers, crosslinked networks, and tailored materials for applications ranging from ion-exchange resins to advanced coatings and biomedical devices.[2][3] This guide provides a comprehensive overview of the core chemical properties of VBC, its bifunctional reactivity, quantitative data from polymerization studies, and detailed experimental protocols for its use in polymer synthesis and modification.

Core Properties and Structure of VBC

4-Vinylbenzyl chloride (IUPAC name: 1-(Chloromethyl)-4-ethenylbenzene) is an organochlorine compound featuring a benzene (B151609) ring substituted with a vinyl (-CH=CH₂) and a chloromethyl (-CH₂Cl) group, typically in the para position.[2][4] This structure is the key to its versatility. The vinyl group serves as a polymerizable unit, while the benzyl chloride moiety acts as a highly reactive site for chemical modification.[1]

VBC is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is sensitive to heat and light and can undergo spontaneous polymerization; therefore, it is often supplied with stabilizers like 4-tert-butylcatechol.[1]

Table 1: Physicochemical Properties of 4-Vinylbenzyl Chloride

| Property | Value | Reference |

| CAS Number | 1592-20-7 | [1][5] |

| Molecular Formula | C₉H₉Cl | [2] |

| Molecular Weight | 152.62 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | ~1.083 g/mL at 25 °C | [5] |

| Boiling Point | 229 °C | [5] |

| Melting Point | -16 °C | [2] |

| Refractive Index | ~1.553 | [2] |

The Bifunctional Reactivity of VBC

The principal advantage of VBC lies in the differential reactivity of its two functional groups, which can often be addressed independently ("orthogonally"). This allows for a two-stage approach to creating functional materials: first, polymerization via the vinyl group to form a polymer backbone, and second, post-polymerization functionalization via the benzyl chloride group to introduce desired chemical properties.

Caption: Orthogonal reactivity of 4-Vinylbenzyl Chloride (VBC).

Reactivity of the Vinyl Group: Polymerization

The vinyl group of VBC allows it to act as a monomer in various polymerization reactions, forming a stable polystyrene-type backbone.[1] This is the primary route to creating high-molecular-weight materials from VBC.

-

Free Radical Polymerization (FRP): This is the most common method for polymerizing VBC.[6] It involves an initiator (e.g., benzoyl peroxide, AIBN) that generates free radicals, which then propagate by adding across the vinyl double bonds of VBC monomers.[3][7] This technique is robust but offers limited control over molecular weight and polydispersity.

-

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer superior control over the polymerization process.[8][9][10] These methods enable the synthesis of polymers with well-defined molecular weights, low polydispersity indices (PDI), and complex architectures like block copolymers.[4][11]

Reactivity of the Benzyl Chloride Group: Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) is a benzylic halide, making it highly reactive towards nucleophiles.[1] The carbon atom is electrophilic and readily undergoes nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms are possible), allowing for the covalent attachment of a vast range of functional molecules.[1]

Common nucleophiles that react with the benzyl chloride group include:

-

Amines (Primary, Secondary, Tertiary): Reaction with amines is a cornerstone of VBC chemistry, used to introduce basic sites or to form quaternary ammonium (B1175870) salts for creating anion-exchange resins.[12][13][14]

-

Thiols (R-SH): Forms thioether linkages, useful in bioconjugation and materials science.

-

Alcohols/Phenols (R-OH): Can form ether linkages under basic conditions.

-

Azides (N₃⁻): Introduces an azide (B81097) group, which is a versatile handle for "click chemistry" reactions like the Huisgen cycloaddition.

This reactivity can be exploited either on the VBC monomer before polymerization or, more commonly, on the poly(VBC) polymer in a post-polymerization modification step.[15]

Quantitative Data: Polymerization Studies

The choice of polymerization conditions significantly impacts the properties of the resulting poly(VBC). The following tables summarize quantitative results from representative polymerization studies.

Table 2: Free Radical Polymerization of VBC in Different Solvents [7] Conditions: 1g VBC, 15 mL solvent, Benzoyl Peroxide (BPO) initiator (3%), 60 °C, 43 h.

| Solvent | Yield (%) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Toluene | 68.1 | 16,300 | 48,000 | 2.94 |

| Xylene | 71.3 | 17,900 | 50,100 | 2.80 |

| 1,4-Dioxane (B91453) | 80.2 | 19,300 | 52,000 | 2.69 |

| Tetrahydrofuran (B95107) (THF) | 89.6 | 21,900 | 58,100 | 2.65 |

Table 3: RAFT Polymerization of VBC [11] Conditions: AIBN initiator, PABTC RAFT agent, 60 °C.

| Time (h) | Conversion (%) | Mₙ (SEC, g/mol ) | PDI (Mₙ/Mₙ) |

| 2 | 17 | 3,800 | 1.14 |

| 4 | 33 | 5,900 | 1.13 |

| 6 | 45 | 7,600 | 1.13 |

| 21 | 85 | 13,900 | 1.18 |

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and functionalization of VBC-based polymers.

Protocol 1: Free Radical Polymerization of VBC

This protocol is adapted from a study on the synthesis of poly(vinylbenzyl chloride) in tetrahydrofuran (THF).[7]

Caption: Experimental workflow for free radical polymerization of VBC.

Methodology:

-

Setup: A three-neck round-bottom flask equipped with a reflux condenser is purged with dry nitrogen gas.

-

Reagents: 1.0 g of 4-vinylbenzyl chloride (VBC) monomer and 15 mL of THF are added to the flask.[7]

-

Mixing: The mixture is stirred for 15 minutes to ensure homogeneity.[7]

-

Initiation: 0.03 g (3 wt%) of benzoyl peroxide (BPO) is added as the radical initiator.[7]

-

Polymerization: The flask is heated to 60 °C in an oil bath under a continuous nitrogen atmosphere and stirred for 43 hours.[7]

-

Isolation: After the reaction is complete, the viscous polymer solution is cooled and slowly poured into a beaker containing cold methanol with vigorous stirring to precipitate the polymer.[6][7]

-

Purification: The white precipitate, poly(this compound), is collected by filtration, washed with fresh methanol, and dried under vacuum.[6]

Protocol 2: Post-Polymerization Amination for Ion-Exchange Resin Synthesis

This protocol describes the functionalization of a VBC-containing copolymer with ethylenediamine (B42938) to introduce amine groups, a key step in creating anion-exchange resins. This method is adapted from the synthesis of VBC/DVB-ED resin.[14]

Caption: Workflow for post-polymerization amination of VBC copolymers.

Methodology:

-

Swelling: 5.0 g of poly(VBC-co-DVB) copolymer beads are placed in a three-neck flask and swollen overnight in 70 mL of 1,4-dioxane.[14]

-

Amination: Ethylenediamine is added to the flask containing the swollen polymer. The mixture is heated to reflux for a period of 2 to 24 hours.[14]

-

Equilibration: After reflux, the mixture is allowed to stand undisturbed at room temperature for 7 days to ensure complete reaction.[14]

-

Filtration: The resulting functionalized resin beads are collected by filtration.[14]

-

Washing: The beads are washed extensively with cold and hot water until the eluate is near neutral pH.[14]

-

Activation/Cleaning: The resin is washed sequentially with 1M HCl, deionized water, and 1M NaOH. This cycle is repeated three times.[14]

-

Final Preparation: A final wash is performed with 0.001 M HCl, after which the resin is dried in a vacuum oven at 60 °C.[14]

Applications in Drug Development and Research

The unique bifunctional nature of VBC makes it a valuable platform for applications in the biomedical and pharmaceutical fields.

-

Bioconjugation: Poly(VBC) and its derivatives can serve as scaffolds for attaching biomolecules. The reactive benzyl chloride groups can be modified to conjugate proteins, peptides, or nucleic acids for targeted drug delivery or diagnostic applications.[15][16] For example, after converting the chloride to an azide, it can be used in click-chemistry for efficient and specific bioconjugation.[16]

-

Solid-Phase Synthesis and Separation: VBC is a key monomer for producing crosslinked resins used in solid-phase peptide synthesis and for the chromatographic separation of biomolecules.[3] The ability to functionalize the resin with specific chemical groups (e.g., ion-exchange or affinity ligands) is critical for these applications.

-

Drug Delivery Vehicles: VBC-based polymers can be synthesized into nanoparticles or microspheres.[15] These particles possess reactive surfaces that can be functionalized with targeting ligands and loaded with therapeutic agents for controlled release and targeted delivery.

Conclusion

4-Vinylbenzyl chloride is a highly versatile monomer whose value is derived from its two distinct reactive centers. The ability to perform polymerization through its vinyl group and subsequent chemical modification via its benzyl chloride group provides a powerful and flexible platform for materials synthesis. For researchers in drug development and materials science, a thorough understanding of this bifunctional reactivity is essential for designing and creating novel polymers with precisely tailored functionalities for a wide range of advanced applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Vinylbenzyl chloride | 1592-20-7 | FV03929 | Biosynth [biosynth.com]

- 6. polymersource.ca [polymersource.ca]

- 7. ukm.my [ukm.my]

- 8. The synthesis of well-defined poly(this compound)-grafted nanoparticles via RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Vinylbenzyl Chloride: A Versatile Monomer for Advanced Functional Polymers in Scientific Research and Drug Development

An In-depth Technical Guide

Vinylbenzyl chloride (VBC) stands as a highly versatile and reactive monomer, serving as a critical building block for a diverse range of functional polymers. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive benzyl (B1604629) chloride moiety, allows for straightforward synthesis of well-defined polymers that can be readily tailored for a multitude of advanced applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of VBC's properties, polymerization techniques, and its applications in creating sophisticated functional materials.

Properties of this compound

VBC (C₉H₉Cl) is a colorless to pale yellow liquid with a characteristic aromatic odor. It is a derivative of styrene, with a chloromethyl group attached to the benzene (B151609) ring, most commonly at the para (4) position. This chloromethyl group is the key to its versatility, providing a reactive site for a wide array of post-polymerization modifications.

Physical and Chemical Properties:

| Property | Value |

| Molecular Weight | 152.62 g/mol [1] |

| Boiling Point | ~195 °C[2] |

| Melting Point | -16 °C[2] |

| Density | ~1.06 g/cm³ at 25 °C[2] |

| Refractive Index | 1.553[2] |

| Solubility | Soluble in DMF, THF, toluene, CHCl₃. Precipitates from methanol (B129727), ethanol, water, and hexanes. |

VBC is known for its high reactivity; it can undergo spontaneous polymerization when exposed to heat, light, or peroxides.[1][2] The presence of the benzyl chloride group enables facile nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the polymer backbone.[2]

Polymerization of this compound

Poly(this compound) (PVBC) can be synthesized through various polymerization techniques, each offering different levels of control over the polymer's molecular weight, architecture, and polydispersity.

Free Radical Polymerization

Free radical polymerization is a common and straightforward method for synthesizing PVBC.[3] It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.

Experimental Protocol: Free Radical Polymerization of VBC

A typical procedure for the free radical polymerization of VBC is as follows:

-

Materials: 4-vinylbenzyl chloride (VBC) monomer, benzoyl peroxide (BPO) as initiator, and a suitable solvent such as toluene, xylene, 1,4-dioxane, or tetrahydrofuran (B95107) (THF).[3]

-

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1.0 g of VBC monomer in 15 mL of THF.[3]

-

Stir the mixture for 15 minutes under a nitrogen atmosphere.[3]

-

Add 3% (by weight of monomer) of BPO initiator to the solution.[3]

-

Heat the reaction mixture to 60 °C and maintain stirring for 48 hours under a nitrogen atmosphere.[3]

-

After polymerization, precipitate the polymer by pouring the reaction mixture into cold methanol.[3]

-

The resulting polymer is then filtered, redissolved in a minimal amount of a suitable solvent like chloroform, and reprecipitated in methanol to purify it.

-

The purified poly(this compound) is then dried in a vacuum oven at 60 °C for 24 hours.[3]

-

Quantitative Data for Free Radical Polymerization of VBC in Different Solvents: [3]

| Solvent | Initiator | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Toluene | BPO | 60 | 48 | 15,000 | 46,500 | 3.1 |

| Xylene | BPO | 60 | 48 | 18,000 | 43,200 | 2.4 |

| 1,4-Dioxane | BPO | 60 | 48 | 12,000 | 45,600 | 3.8 |

| THF | BPO | 60 | 48 | 21,000 | 44,100 | 2.1 |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index

Controlled Radical Polymerization

For applications requiring well-defined polymer architectures and low polydispersity, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are employed.

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[4][5] It utilizes a chain transfer agent (RAFT agent) to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of VBC

A representative protocol for RAFT polymerization of VBC is as follows:[6]

-

Materials: 4-vinylbenzyl chloride (VBC) monomer, 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as the RAFT agent, and azobisisobutyronitrile (AIBN) as the initiator, and a solvent such as 1,4-dioxane.

-

Procedure:

-

In a Schlenk tube, combine VBC, DDMAT, and AIBN in the desired molar ratios in 1,4-dioxane.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the sealed tube in an oil bath preheated to the desired reaction temperature (e.g., 70 °C) and stir for the specified time.

-

Terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air.

-

Precipitate the polymer in methanol, filter, and dry under vacuum.

-

Quantitative Data for RAFT Polymerization of VBC: [6]

| [VBC]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| 100:1:0.1 | 2 | 11 | 1,700 | 2,500 | 1.15 |

| 100:1:0.1 | 4 | 21 | 3,200 | 4,100 | 1.12 |

| 100:1:0.1 | 8 | 39 | 6,000 | 6,800 | 1.10 |

| 100:1:0.1 | 16 | 65 | 9,900 | 10,200 | 1.08 |

| 4100:1:5 | 21 | 18 | 28,000 | 25,000 | 1.25 |

Conditions: 60 °C in DMF. Mn,theo = Theoretical number-average molecular weight, Mn,exp = Experimental number-average molecular weight.

ATRP is another powerful CRP method that enables the synthesis of well-defined polymers.[7][8] It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. While the benzyl chloride group in VBC can potentially act as an initiator, careful selection of reaction conditions is crucial to achieve controlled polymerization of the vinyl group.[9]

Quantitative Data for Mechanochemical ARGET-ATRP of VBC: [10]

| [VBC]:[Initiator]:[Catalyst] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| 20:1:0.3 | 2.5 | 91 | 3,800 | 18,200 | 1.4 |

Initiator: Ethyl α-bromophenylacetate, Catalyst: CuBr₂/TPMA, Reducing Agent: Ascorbic Acid/Na₂CO₃, 30 Hz milling frequency.

Functionalization of Poly(this compound)

The true strength of PVBC lies in its facile post-polymerization modification. The reactive chloromethyl groups serve as versatile handles for introducing a wide array of functionalities via nucleophilic substitution reactions.

Amine Functionalization for Antimicrobial Applications

Quaternization of the benzyl chloride group with tertiary amines leads to the formation of cationic polymers with potent antimicrobial properties.[11][12][13] These polymers can disrupt bacterial cell membranes, leading to cell death.

Experimental Protocol: Quaternization of PVBC with Triethylamine (B128534) [11]

-

Materials: Poly(this compound-co-acrylonitrile), triethylamine, and a suitable solvent like DMF.

-

Procedure:

-

Dissolve the P(VBC-co-AN) copolymer in DMF.

-

Add an excess of triethylamine to the polymer solution.

-

Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 24 hours.

-

Precipitate the quaternized polymer in a non-solvent like diethyl ether.

-

Filter and dry the resulting functionalized polymer.

-

Quantitative Data for Amine Functionalization of PVBC: [13]

| Amine | Solvent | Reaction Time (h) | Degree of Quaternization (%) |

| Trimethylamine | THF | 24 | >95 |

| N,N,N',N'-Tetramethylethylenediamine | THF | 24 | ~90 |

| Hexamethylenetetramine | THF | 24 | ~85 |

Applications in Drug Development

The ability to introduce diverse functional groups makes PVBC-based polymers highly attractive for various applications in drug development, particularly in drug delivery and as antimicrobial agents.

Drug Delivery Systems

Functionalized PVBC can be formulated into nanoparticles for targeted drug delivery.[14][15][16] The surface of these nanoparticles can be decorated with targeting ligands, such as peptides or antibodies, to enhance their accumulation at specific disease sites. The cationic nature of amine-functionalized PVBC can also facilitate cellular uptake.

Experimental Protocol: Synthesis of PVBC-based Nanoparticles

A general procedure for preparing PVBC-based nanoparticles via nanoprecipitation is as follows:

-

Materials: Functionalized PVBC, a good solvent for the polymer (e.g., THF), and a non-solvent (e.g., water).

-

Procedure:

-

Dissolve the functionalized PVBC in THF to form a dilute solution.

-

Under vigorous stirring, add the polymer solution dropwise to a larger volume of water.

-

The rapid diffusion of the solvent into the non-solvent leads to the precipitation of the polymer as nanoparticles.

-

The resulting nanoparticle suspension can be purified by dialysis to remove the organic solvent.

-

Cellular Uptake and Signaling Pathways

The interaction of cationic PVBC-based nanoparticles with cells is a critical aspect of their function in drug delivery. Cellular uptake is often mediated by endocytosis, a process by which cells internalize materials from their external environment.[1][17][18] The positive charge of the nanoparticles facilitates electrostatic interactions with the negatively charged cell membrane, initiating the uptake process.

The internalization of cationic nanoparticles can trigger various cellular signaling pathways. For instance, interactions with membrane components like cholesterol can influence signaling cascades.[19] One key pathway that can be affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.[19] Disruption of this pathway can have significant implications for the cellular response to the nanoparticle-based drug delivery system.

Caption: Cellular uptake and potential signaling pathways of cationic PVBC nanoparticles.

Conclusion

This compound is a monomer of significant importance in the field of functional polymers. Its unique reactivity allows for the synthesis of a wide range of polymeric materials with tunable properties. For researchers in drug development, PVBC offers a versatile platform for creating advanced drug delivery systems and novel antimicrobial agents. The ability to control polymerization and subsequent functionalization opens up a vast design space for creating materials that can interact with biological systems in a specific and controlled manner. Further research into the biocompatibility and detailed biological interactions of PVBC-derived polymers will undoubtedly lead to the development of even more sophisticated and effective therapeutic solutions.

References

- 1. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. ukm.my [ukm.my]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. iarjset.com [iarjset.com]

- 9. The synthesis of well-defined poly(this compound)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - The synthesis of well-defined poly(this compound)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 15. mdpi.com [mdpi.com]

- 16. Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cationic nanoparticles disrupt cellular signaling in a cholesterol dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polymerization of Vinylbenzyl Chloride: A Technical Guide for Researchers

December 16, 2025

Introduction

Vinylbenzyl chloride (VBC), a commercially available monomer, is a versatile building block in polymer chemistry, prized for its bifunctional nature. The presence of a polymerizable vinyl group and a reactive benzylic chloride moiety allows for the synthesis of a wide array of functional and well-defined polymers. This technical guide provides an in-depth exploration of the fundamental principles governing the polymerization of VBC, with a focus on techniques relevant to researchers, scientists, and drug development professionals. The unique properties of poly(this compound) (PVBC) make it an ideal precursor for further chemical modification, enabling its use in diverse applications such as drug delivery systems, specialty resins, and advanced coatings.[1][2] This document will detail the most common polymerization methods—free radical, RAFT, and ATRP—offering experimental protocols, comparative data, and mechanistic diagrams to facilitate a comprehensive understanding of VBC polymerization.

Core Polymerization Techniques

The polymerization of VBC can be achieved through several methods, each offering distinct advantages in terms of control over polymer architecture, molecular weight, and polydispersity. The choice of technique is often dictated by the desired properties of the final polymer and the specific application.

Free Radical Polymerization

Free radical polymerization is a robust and widely used method for polymerizing a variety of vinyl monomers, including VBC.[3] The process is initiated by the decomposition of a radical initiator, which then propagates by adding to the double bond of the VBC monomer.

Mechanism of Free Radical Polymerization:

The process can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) thermally or photochemically decomposes to generate primary radicals. These radicals then react with a VBC monomer to form a monomer radical.

-

Propagation: The newly formed monomer radical adds to another VBC monomer, and this process repeats, leading to the growth of a polymer chain.

-

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains.

Experimental Protocol: Free Radical Polymerization of VBC

This protocol describes a typical solution polymerization of VBC using AIBN as the initiator.

Materials:

-

4-Vinylbenzyl chloride (VBC), inhibitor removed

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., toluene, THF, or chlorobenzene)[3][4]

-

Methanol (B129727) (for precipitation)

-